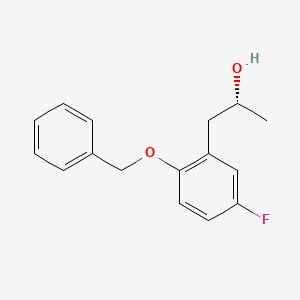![molecular formula C13H20N2O2 B13910827 N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with methoxymethyl and methyl groups, and a dimethylpropanamide moiety
Vorbereitungsmethoden
The synthesis of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-methylpyridine with methoxymethyl chloride, followed by the introduction of the dimethylpropanamide group through amide bond formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Wissenschaftliche Forschungsanwendungen
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The methoxymethyl and methyl groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide moiety may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can be compared with other pyridine derivatives and amides. Similar compounds include:
This compound: Differing in the substitution pattern on the pyridine ring.
This compound: Varying in the nature of the amide group. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-7-14-11(10(9)8-17-5)15-12(16)13(2,3)4/h6-7H,8H2,1-5H3,(H,14,15,16) |
InChI-Schlüssel |
PVXSHGDPBHNNKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


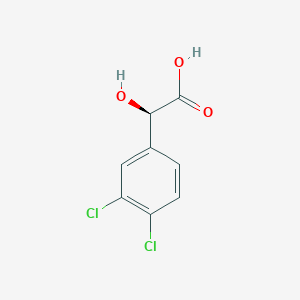
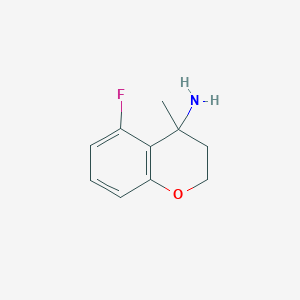

![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)
![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)

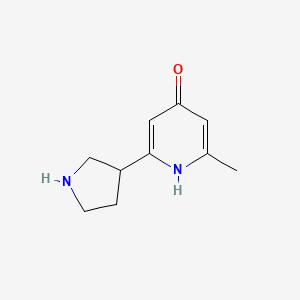
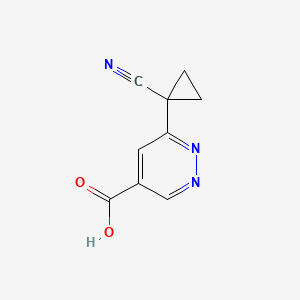
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)

